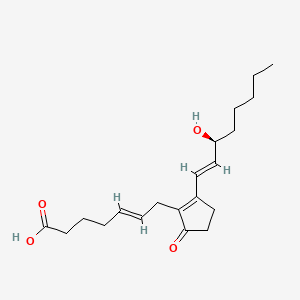![molecular formula C21H42O3 B1239855 3-[(Z)-octadec-11-enoxy]propane-1,2-diol CAS No. 76971-20-5](/img/structure/B1239855.png)
3-[(Z)-octadec-11-enoxy]propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Z)-octadec-11-enoxy]propane-1,2-diol is a novel isomer of selachyl alcohol, isolated from Paramecium phospholipids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-[(Z)-octadec-11-enoxy]propane-1,2-diol can be synthesized through several methods commonly used for alcohols. These include:
Hydration of Alkenes: This method involves the addition of water to alkenes in the presence of a catalyst.
Reduction of Carbonyl Compounds: Alcohols can be prepared by reducing aldehydes and ketones using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Grignard Reaction: This involves the reaction of Grignard reagents (RMgX) with carbonyl compounds to form alcohols.
Industrial Production Methods
Industrial production of alcohols often involves the hydration of alkenes using steam under pressure and in the presence of phosphoric acid. This method is used for large-scale production of alcohols like ethanol .
Análisis De Reacciones Químicas
Types of Reactions
3-[(Z)-octadec-11-enoxy]propane-1,2-diol undergoes several types of chemical reactions:
Dehydration: Alcohols can be dehydrated to form alkenes in the presence of acid catalysts like sulfuric acid (H2SO4).
Substitution: Alcohols can react with hydrogen halides (HX) to form alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC (Pyridinium chlorochromate)
Dehydration: H2SO4, Al2O3
Substitution: HX (HCl, HBr, HI)
Major Products
Oxidation: Aldehydes, Carboxylic acids
Dehydration: Alkenes
Substitution: Alkyl halides
Aplicaciones Científicas De Investigación
3-[(Z)-octadec-11-enoxy]propane-1,2-diol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and materials.
Biology: Studied for its role in cellular processes and as a component of phospholipids.
Medicine: Potential therapeutic applications due to its unique properties.
Industry: Utilized in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(Z)-octadec-11-enoxy]propane-1,2-diol involves its interaction with specific molecular targets and pathways. It is known to affect cellular processes by integrating into phospholipid membranes, influencing membrane fluidity and signaling pathways . The precise molecular mechanisms remain an area of active research.
Comparación Con Compuestos Similares
Similar Compounds
Selachyl Alcohol: A closely related isomer with similar structural properties.
Methanol: A simple alcohol with a single carbon atom.
Uniqueness
3-[(Z)-octadec-11-enoxy]propane-1,2-diol is unique due to its specific isomeric structure, which imparts distinct physical and chemical properties. Its role in phospholipid membranes sets it apart from other alcohols, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
76971-20-5 |
|---|---|
Fórmula molecular |
C21H42O3 |
Peso molecular |
342.6 g/mol |
Nombre IUPAC |
3-[(Z)-octadec-11-enoxy]propane-1,2-diol |
InChI |
InChI=1S/C21H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h7-8,21-23H,2-6,9-20H2,1H3/b8-7- |
Clave InChI |
VPYHUTCCGRNLPL-FPLPWBNLSA-N |
SMILES |
CCCCCCC=CCCCCCCCCCCOCC(CO)O |
SMILES isomérico |
CCCCCC/C=C\CCCCCCCCCCOCC(CO)O |
SMILES canónico |
CCCCCCC=CCCCCCCCCCCOCC(CO)O |
Sinónimos |
1-O-octadec-cis-11-enyl glycerol paramecyl alcohol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,3S,5R,6S,9R,11R,15S,16S,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4R,5R,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B1239772.png)
![4-[5-[(E)-[1-[(2-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]furan-2-yl]-3-methylbenzoic acid](/img/structure/B1239773.png)

![2-[(Methylsulfanyl)sulfonyl]ethane-1-sulfonic acid--sodium (1/1)](/img/structure/B1239779.png)










